molecular formula C6H14ClNO B1321107 Cis-3,5-dimethylmorpholine hydrochloride CAS No. 154596-17-5

Cis-3,5-dimethylmorpholine hydrochloride

Cat. No.: B1321107
CAS No.: 154596-17-5
M. Wt: 151.63 g/mol
InChI Key: SBXQYCSQVMVHQR-KNCHESJLSA-N
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Description

Cis-3,5-dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,5-dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Cis-3,5-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cis-3,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, particularly those involved in cytokinesis and cell cycle regulation. The compound exerts its effects by binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting normal cellular processes .

Comparison with Similar Compounds

Cis-3,5-dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two methyl groups at the 3 and 5 positions. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(3R,5S)-3,5-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXQYCSQVMVHQR-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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